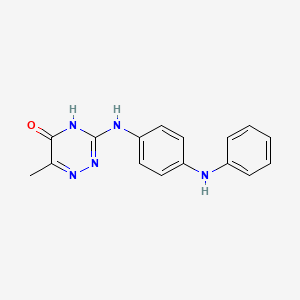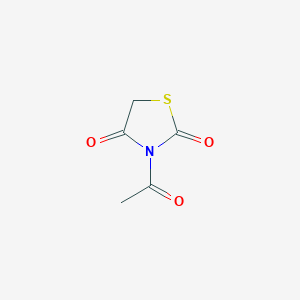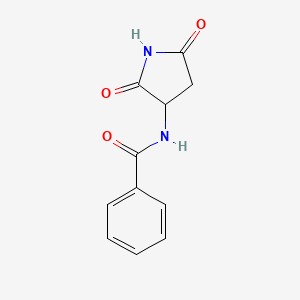
N-(2,5-dioxopyrrolidin-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dioxopyrrolidin-3-yl)benzamide: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound consists of a benzamide moiety attached to a pyrrolidinone ring, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dioxopyrrolidin-3-yl)benzamide typically involves the reaction of benzoyl chloride with 3-aminopyrrolidine-2,5-dione. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and temperature control can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: N-(2,5-dioxopyrrolidin-3-yl)benzamide can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidinone ring.
Reduction: Amines or alcohols derived from the reduction of the carbonyl groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(2,5-dioxopyrrolidin-3-yl)benzamide is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound has been studied for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2,5-dioxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, leading to downstream signaling events that affect cellular processes.
類似化合物との比較
- N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- 2,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
Comparison: N-(2,5-dioxopyrrolidin-3-yl)benzamide is unique due to the position of the pyrrolidinone ring attachment, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for specific applications in research and industry.
特性
CAS番号 |
305-86-2 |
|---|---|
分子式 |
C11H10N2O3 |
分子量 |
218.21 g/mol |
IUPAC名 |
N-(2,5-dioxopyrrolidin-3-yl)benzamide |
InChI |
InChI=1S/C11H10N2O3/c14-9-6-8(11(16)13-9)12-10(15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,15)(H,13,14,16) |
InChIキー |
YXRORANDLJEXTG-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC1=O)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


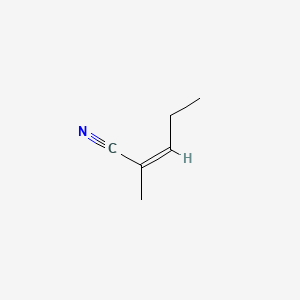
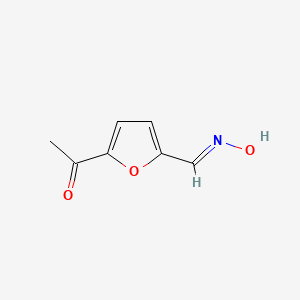
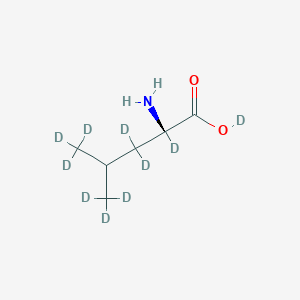
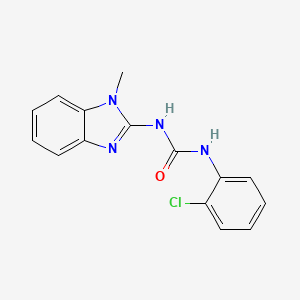
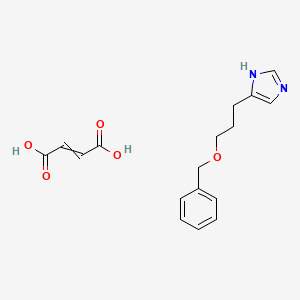
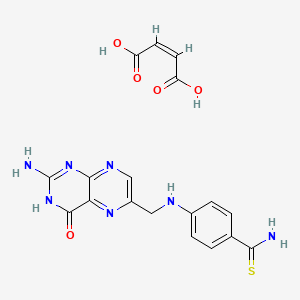
![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
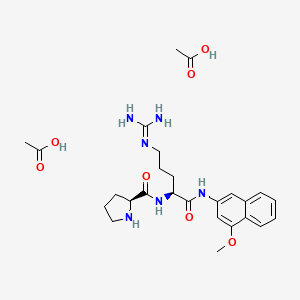
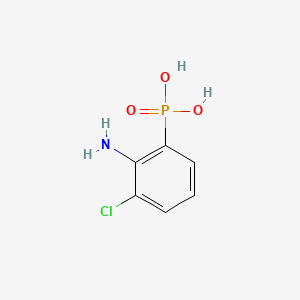
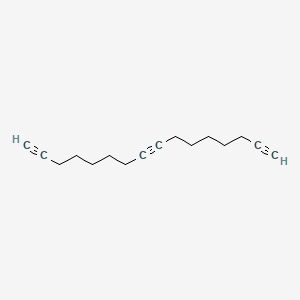
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)
